molecular formula C29H42N6O7 B12377902 Ac-KQL-AMC

Ac-KQL-AMC

Cat. No.: B12377902
M. Wt: 586.7 g/mol
InChI Key: MPAWARJYNGQCCI-VABKMULXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-KQL-AMC is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final step involves coupling the peptide to 7-amino-4-methylcoumarin (AMC) to form the fluorogenic substrate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ac-KQL-AMC primarily undergoes proteolytic cleavage reactions. It is a substrate for both constitutive and immunoproteasomes, which cleave the peptide bond, releasing AMC and producing a fluorescent signal .

Common Reagents and Conditions

The common reagents used in these reactions include proteasomes, buffer solutions (e.g., Tris buffer), and proteasome inhibitors like MG132. The reactions are typically carried out at physiological pH and temperature .

Major Products Formed

The major product formed from the cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which emits fluorescence detectable by fluorimeters or plate readers .

Mechanism of Action

Ac-KQL-AMC functions as a substrate for proteasomes. Upon binding to the proteasome’s active site, the peptide bond is cleaved, releasing AMC. The released AMC emits fluorescence, which can be quantified to measure proteasome activity. This mechanism allows researchers to study the proteolytic activity of proteasomes in various biological contexts .

Properties

Molecular Formula

C29H42N6O7

Molecular Weight

586.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C29H42N6O7/c1-16(2)13-23(29(41)33-19-8-9-20-17(3)14-26(38)42-24(20)15-19)35-28(40)22(10-11-25(31)37)34-27(39)21(32-18(4)36)7-5-6-12-30/h8-9,14-16,21-23H,5-7,10-13,30H2,1-4H3,(H2,31,37)(H,32,36)(H,33,41)(H,34,39)(H,35,40)/t21-,22-,23-/m0/s1

InChI Key

MPAWARJYNGQCCI-VABKMULXSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C

Origin of Product

United States

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